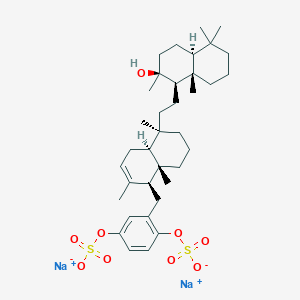

Lyciumoside II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

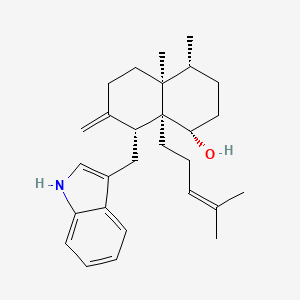

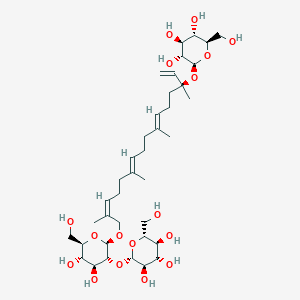

Lyciumoside II is a diterpene glycoside that is 20-hydroxygeranyllinalool substituted carrying beta-D-glucosyl and beta-D-glucosyl-(1->2)-beta-D-glucosyl residues at position O-3 and O-20 respectively. It has a role as a plant metabolite. It is a diterpene glycoside, a beta-D-glucoside and a sophoroside. It derives from a geranyllinalool.

Applications De Recherche Scientifique

Liver Protection and Hepatotoxicity Prevention : Lycium barbarum polysaccharides, a component related to Lyciumoside II, have been shown to protect against hepatic necrosis and oxidative stress induced by chemical toxins, suggesting potential use in preventing liver diseases (Xiao et al., 2012).

Nutritional and Medicinal Potential : Lycium, which contains this compound, has a history of use in traditional medicine for anti-aging, improving eyesight, and nourishing the liver and kidneys. Modern research supports these uses, particularly highlighting the role of polysaccharides and other compounds in Lycium (Yao et al., 2018).

Antioxidant Activity : Studies indicate that Lycium ruthenicum, a plant rich in this compound, plays a significant role in anti-oxidation due to its high level of phenolic compounds, which are crucial for pharmaceutical applications (Chen et al., 2018).

Muscle Endurance Improvement : An extract of Lycium barbarum, related to this compound, has been shown to enhance muscle endurance by increasing the proportion of type IIa oxidative muscle fibers, suggesting its potential use in improving muscle fitness (Meng et al., 2020).

Quality Assessment of Lycium Products : A study focused on the quality assessment of commercial Lycium berries, including analysis of bio-active analytes like this compound, to ensure the efficacy of these products in traditional Chinese medicine (Jarouche et al., 2019).

Anti-inflammatory Effects : Lycium Fruit water extract, which includes this compound, has been found to have anti-inflammatory effects in macrophage cells, suggesting its potential therapeutic application in inflammatory diseases (Oh et al., 2012).

Neuroprotection : Lycium barbarum polysaccharides, associated with this compound, have been demonstrated to have neuroprotective effects, including protection against β-amyloid peptide toxicity in neuronal cell cultures (Ho et al., 2007).

Potential in Treating Diabetes : Lycium barbarum polysaccharides have shown potential in treating type 2 diabetes, demonstrating hypoglycemic and lipid-lowering activity in patients (Cai et al., 2015).

Muscle Differentiation and Mitochondrial Biogenesis : Lycium chinense and its active compound, betaine, have been found to enhance muscle differentiation and mitochondrial biogenesis, indicating potential benefits for skeletal muscle function (Ma et al., 2019).

Propriétés

Formule moléculaire |

C38H64O17 |

|---|---|

Poids moléculaire |

792.9 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2Z,6E,10E,14S)-2,6,10,14-tetramethyl-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,6,10,15-tetraenoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C38H64O17/c1-6-38(5,55-36-33(49)30(46)27(43)24(17-40)52-36)15-9-14-21(3)11-7-10-20(2)12-8-13-22(4)19-50-37-34(31(47)28(44)25(18-41)53-37)54-35-32(48)29(45)26(42)23(16-39)51-35/h6,10,13-14,23-37,39-49H,1,7-9,11-12,15-19H2,2-5H3/b20-10+,21-14+,22-13-/t23-,24-,25-,26-,27-,28-,29+,30+,31+,32-,33-,34-,35+,36+,37-,38-/m1/s1 |

Clé InChI |

QAUYGCMOBFCRSP-ZEBUDOFZSA-N |

SMILES isomérique |

C/C(=C\CC/C(=C/CC[C@@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/CC/C=C(/C)\CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

SMILES canonique |

CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)C)CCC=C(C)COC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1250381.png)